(5-Chlorofuran-2-yl)methanamine

COX-1 Inhibition Diarylisoxazole NSAID Development

(5-Chlorofuran-2-yl)methanamine (CAS 214759-18-9), also known as 2-Furanmethanamine,5-chloro-(9CI), is a halogenated furfurylamine derivative characterized by a chlorine atom at the 5-position of the furan ring and a primary amine group at the methylene position. This compound serves as a critical molecular scaffold in medicinal chemistry and organic synthesis, offering a unique combination of the aromatic furan system's electron-rich nature and the chlorine atom's inductive electron-withdrawing and steric effects.

Molecular Formula C5H6ClNO
Molecular Weight 131.56 g/mol
CAS No. 214759-18-9
Cat. No. B3252216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorofuran-2-yl)methanamine
CAS214759-18-9
Molecular FormulaC5H6ClNO
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Cl)CN
InChIInChI=1S/C5H6ClNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
InChIKeySGAVYGQUYIXUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to (5-Chlorofuran-2-yl)methanamine (CAS 214759-18-9) as a Versatile Furan-Based Building Block


(5-Chlorofuran-2-yl)methanamine (CAS 214759-18-9), also known as 2-Furanmethanamine,5-chloro-(9CI), is a halogenated furfurylamine derivative characterized by a chlorine atom at the 5-position of the furan ring and a primary amine group at the methylene position . This compound serves as a critical molecular scaffold in medicinal chemistry and organic synthesis, offering a unique combination of the aromatic furan system's electron-rich nature and the chlorine atom's inductive electron-withdrawing and steric effects . The presence of both the halogen and the amine functional groups makes it a versatile intermediate for constructing complex bioactive molecules, including COX-1 selective inhibitors, MAO-B inhibitors, and antimicrobial agents [1].

Risks and Limitations of Generic Substitution for (5-Chlorofuran-2-yl)methanamine in Advanced Synthesis


Substituting (5-Chlorofuran-2-yl)methanamine with other furan-based amines or unsubstituted furfurylamines can drastically alter the physicochemical and biological properties of the final compound. The 5-chloro substituent on the furan ring is not merely a placeholder; it exerts a significant influence on the electronic distribution, lipophilicity, and binding interactions of derived molecules . Replacing it with a bromine, methyl, or hydrogen group changes the halogen's size, electronegativity, and polarizability, leading to measurable differences in enzyme inhibition potency, selectivity, and metabolic stability [1]. For example, in the context of COX-1 inhibition, the 5-chlorofuran-2-yl moiety is a key determinant for achieving high isoform selectivity and potency, a characteristic that is lost or diminished when the chlorine is replaced by other substituents [2]. Therefore, using a generic analog without empirical validation introduces significant risk into structure-activity relationship (SAR) studies and can derail lead optimization programs.

Quantitative Evidence for Selecting (5-Chlorofuran-2-yl)methanamine Over Analogous Building Blocks


Impact of 5-Chloro Substitution on COX-1 Inhibitor Potency and Selectivity

Derivatives of (5-Chlorofuran-2-yl)methanamine, specifically diarylisoxazoles containing the 5-chlorofuran-2-yl group, demonstrate high selectivity and potency for COX-1 inhibition. The lead compound P6, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, and the even more potent derivative 2f, 3-(5-Chlorofuran-2yl)-4-phenylisoxazol-5-amine, exhibit significantly lower IC50 values against COX-1 compared to other analogs. While direct comparison to a 5-unsubstituted furan analog is not available in the same study, the data highlights the critical role of the 5-chloro group in achieving the desired biological profile [1].

COX-1 Inhibition Diarylisoxazole NSAID Development

Influence of 5-Chlorofuran-2-yl Moiety on MAO-B Inhibitory Activity

In a series of furanochalcones, the compound 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one, which incorporates the 5-chlorofuran-2-yl group, showed potent and selective inhibition of MAO-B. The presence of the 5-chloro substituent on the furan ring is critical for this activity, as it significantly enhances MAO-B inhibition compared to MAO-A [1].

MAO-B Inhibition Furanochalcones Neurodegenerative Diseases

Physicochemical Properties and Scaffold Versatility Compared to Unsubstituted Furfurylamine

The introduction of a chlorine atom at the 5-position of the furan ring in (5-Chlorofuran-2-yl)methanamine alters its fundamental physicochemical properties compared to the unsubstituted furfurylamine. The chlorine atom increases the molecular weight, logP, and modifies the compound's boiling point and pKa. These changes directly influence the pharmacokinetic behavior and target binding of derived compounds .

Physicochemical Properties Scaffold Design Medicinal Chemistry

Synthetic Utility in Constructing Amide and Ester Derivatives

(5-Chlorofuran-2-yl)methanamine serves as an excellent substrate in amide bond-forming reactions, enabling the efficient synthesis of diverse heterocyclic compounds. Its primary amine group reacts readily with carboxylic acids and their derivatives under standard coupling conditions, allowing for the rapid generation of compound libraries. While no direct yield comparison to other furan amines is available, its successful use in reported syntheses confirms its value as a robust building block [1].

Organic Synthesis Amide Bond Formation Building Block

Differential Impact of Halogen Substituents on Derived COX-1 Inhibitor Potency

The specific halogen atom on the furan ring of diarylisoxazoles significantly impacts COX-1 inhibitory potency. While a comprehensive SAR study for all halogen analogs is not available, the potent activity of compounds like P6 and its derivatives, which contain a 5-chlorofuran-2-yl group, underscores the importance of chlorine's unique combination of size and electronegativity for optimal binding to the COX-1 active site [1]. Replacing the chlorine with a different halogen (e.g., bromine or fluorine) is expected to alter binding affinity and selectivity.

COX-1 Inhibition Halogen Effects SAR Studies

Strategic Research and Industrial Application Scenarios for (5-Chlorofuran-2-yl)methanamine


Synthesis of Highly Selective COX-1 Inhibitors for Anti-inflammatory and Anticancer Drug Discovery

Leverage (5-Chlorofuran-2-yl)methanamine as a key starting material for the synthesis of diarylisoxazole-based COX-1 inhibitors like P6 and its analogs. This application is supported by quantitative data showing that compounds incorporating the 5-chlorofuran-2-yl moiety achieve IC50 values as low as 1.1 μM against purified COX-1 with >45-fold selectivity over COX-2 [1]. This selectivity profile is crucial for developing next-generation NSAIDs with reduced gastrointestinal toxicity and for exploring the role of COX-1 in ovarian cancer progression [2].

Development of Potent and Selective MAO-B Inhibitors for Neurological Disorders

Utilize (5-Chlorofuran-2-yl)methanamine to construct furanochalcone derivatives that act as potent and selective MAO-B inhibitors. The furanochalcone 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one exhibits an IC50 of 0.174 μM for MAO-B with 164-fold selectivity over MAO-A [3]. This high selectivity makes such derivatives promising candidates for the treatment of Parkinson's disease and other neurodegenerative conditions, where MAO-B inhibition is a validated therapeutic strategy.

Design and Optimization of Novel Antimicrobial Agents

Incorporate (5-Chlorofuran-2-yl)methanamine into the synthesis of N-aryl furan-substituted amines, a class of compounds with documented antimicrobial activity. While specific MIC values for the target compound are not available, the furan ring and amine functionality are known to interact with bacterial membranes and essential metabolic pathways, offering a valuable scaffold for developing new antibacterial agents [4].

Rational Scaffold Design for Optimizing Drug-like Physicochemical Properties

Employ (5-Chlorofuran-2-yl)methanamine as a strategic replacement for furfurylamine in medicinal chemistry projects to fine-tune the physicochemical properties of lead compounds. The 5-chloro substituent lowers the boiling point by ~90-96 °C (at reduced pressure) and reduces the pKa by ~0.5 units compared to the unsubstituted analog . These changes can be exploited to improve solubility, permeability, and metabolic stability, thereby enhancing the overall drug-like profile of candidate molecules.

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